molecular formula C5H7NO3 B011210 (S)-Methyl 4-oxoazetidine-2-carboxylate CAS No. 100188-44-1

(S)-Methyl 4-oxoazetidine-2-carboxylate

Cat. No. B011210
CAS RN: 100188-44-1
M. Wt: 129.11 g/mol
InChI Key: WAKVYXZJTFOVKC-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Methyl 4-oxoazetidine-2-carboxylate” is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.12 . It is typically in the form of an oil .


Molecular Structure Analysis

The InChI code for “(S)-Methyl 4-oxoazetidine-2-carboxylate” is 1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(S)-Methyl 4-oxoazetidine-2-carboxylate” is an oil with a melting point of 47-49°C .

Scientific Research Applications

Enzyme Inhibitors

The compound has been used in the synthesis of β-Lactam derivatives which are known to act as enzyme inhibitors . These derivatives have been used as peptidomimetics .

Inhibition of Elastase and Papain

N-Substituted derivatives of (S)-4-Oxoazetidine-2-carboxylate have been used as inhibitors of elastase and papain . These enzymes are involved in various biological processes and their inhibition can be crucial in certain medical conditions.

Peptidomimetics

Carboxy peptidyl derivatives of (S)-4-Oxoazetidine-2-carboxylate have been used as peptidomimetics . Peptidomimetics are compounds that mimic the structure and function of peptides, and they have wide applications in drug discovery and design.

Inhibition of Amino Acid Synthesis

Benzyl 4-oxoazetidine-2-carboxylate, a derivative of 4-oxoazetidine-2-carboxylate, has been shown to inhibit the activity of enzymes involved in the synthesis of various amino acids . This can be useful in studying metabolic pathways and designing drugs that target these pathways.

Reversible Alkylation

Benzyl 4-oxoazetidine-2-carboxylate is reversibly alkylated by benzyl . This property can be exploited in various chemical reactions and syntheses.

Protease Inhibition

Benzyl 4-oxoazetidine-2-carboxylate is irreversibly inhibited by proteases . This makes it a potential candidate for the development of protease inhibitors, which are a class of antiviral drugs used to treat HIV and Hepatitis C.

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl (2S)-4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKVYXZJTFOVKC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 4-oxoazetidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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